(6-Bromoquinolin-3-YL)methanamine
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Overview
Description
(6-Bromoquinolin-3-YL)methanamine is a chemical compound with the molecular formula C10H9BrN2 and a molecular weight of 237.1 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom at the 6th position of the quinoline ring and a methanamine group at the 3rd position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of (6-Bromoquinolin-3-YL)methanamine typically involves the bromination of quinoline followed by the introduction of the methanamine group. One common synthetic route includes:
Bromination of Quinoline: Quinoline is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce a bromine atom at the 6th position.
Introduction of Methanamine Group: The brominated quinoline is then reacted with formaldehyde and ammonia or a suitable amine to introduce the methanamine group at the 3rd position.
Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
(6-Bromoquinolin-3-YL)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline derivatives with different oxidation states. Reduction reactions can also be performed to modify the quinoline ring.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(6-Bromoquinolin-3-YL)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (6-Bromoquinolin-3-YL)methanamine involves its interaction with specific molecular targets. The bromine atom and methanamine group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
(6-Bromoquinolin-3-YL)methanamine can be compared with other quinoline derivatives, such as:
6-Bromoquinoline: Lacks the methanamine group, making it less reactive in certain chemical reactions.
3-Quinolinemethanamine: Lacks the bromine atom, affecting its biological activity and chemical properties.
(3-Bromoquinolin-6-YL)methanamine: A positional isomer with different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H9BrN2 |
---|---|
Molecular Weight |
237.10 g/mol |
IUPAC Name |
(6-bromoquinolin-3-yl)methanamine |
InChI |
InChI=1S/C10H9BrN2/c11-9-1-2-10-8(4-9)3-7(5-12)6-13-10/h1-4,6H,5,12H2 |
InChI Key |
RDWCOXPSCIAYJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1Br)CN |
Origin of Product |
United States |
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